

JNJ-1930942: A Technical Guide for Schizophrenia Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1930942 is a novel, potent, and selective positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR).^{[1][2]} The $\alpha 7$ nAChR is a key target in the central nervous system, implicated in cognitive processes such as learning, memory, and attention. Dysfunction of this receptor has been linked to the pathophysiology of schizophrenia, making it a promising therapeutic target for addressing the cognitive deficits associated with the disorder. This technical guide provides an in-depth overview of the preclinical data and experimental protocols related to **JNJ-1930942** for schizophrenia research.

Core Mechanism of Action

JNJ-1930942 acts as a positive allosteric modulator, meaning it binds to a site on the $\alpha 7$ nAChR distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). This binding potentiates the receptor's response to agonists like ACh and choline.^[1] The primary mechanism of this potentiation is a reduction in the receptor's rapid desensitization, which leads to an increased peak and net charge of the ion current in response to agonist binding.^[2] This enhanced signaling is hypothesized to improve cognitive function and sensory gating, which are often impaired in individuals with schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **JNJ-1930942**.

Table 1: In Vitro Electrophysiological Effects of **JNJ-1930942**

Parameter	Agonist	JNJ-1930942 Concentration	Effect
Choline Potency Increase	Choline	Not Specified	>10-fold
Peak Current Response	Choline, Acetylcholine, PNU-282987	Not Specified	Increased
Net Charge Response	Choline, Acetylcholine, PNU-282987	Not Specified	Increased

Table 2: In Vivo Effects of **JNJ-1930942** on Auditory Sensory Gating in DBA/2 Mice

Dose (mg/kg, s.c.)	Effect on T/C Ratio	Onset of Action	Duration of Action
2.5	No significant difference	-	-
10	Significant decrease	15 minutes post-injection	40 minutes
40	Significant overall effect	Not specified	Not specified

T/C Ratio: A measure of auditory sensory gating, where a lower ratio indicates improved gating.

Table 3: Pharmacokinetic Properties of **JNJ-1930942** in Swiss Mice (40 mg/kg, s.c.)

Parameter	Value	Time to Value
Mean Maximum Plasma Concentration (C _{max})	5920 ng/mL	0.5 hours
Mean Maximum Brain Concentration	1913 ng/g	0.5 hours
Mean Half-life (t _{1/2})	2.0 hours	-
Brain-to-Plasma Ratio (AUC-based)	Not specified	-

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is designed to assess the modulatory effects of **JNJ-1930942** on $\alpha 7$ nAChRs expressed in a cellular model.

- Cell Line: GH4C1 cell line stably expressing the human $\alpha 7$ nAChR.
- Recording Configuration: Whole-cell patch-clamp.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
- Procedure:
 - Culture GH4C1- $\alpha 7$ nAChR cells on glass coverslips.
 - Transfer a coverslip to the recording chamber and perfuse with external solution.
 - Establish a whole-cell recording configuration on a single cell.
 - Clamp the cell at a holding potential of -70 mV.

- Apply an $\alpha 7$ nAChR agonist (e.g., choline or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC_{20}) to establish a baseline current.
- Co-apply the agonist with varying concentrations of **JNJ-1930942** to determine its potentiating effects on the current amplitude and decay kinetics.
- To confirm the effect is mediated by the $\alpha 7$ nAChR, pre-incubate the cells with a selective antagonist like methyllycaconitine (MLA) before co-applying the agonist and **JNJ-1930942**.
- Data Analysis: Measure the peak amplitude and the area under the curve (net charge) of the elicited currents. Compare the responses in the presence and absence of **JNJ-1930942** to quantify the degree of potentiation.

In Vivo Auditory Sensory Gating

This protocol assesses the ability of **JNJ-1930942** to reverse the auditory sensory gating deficit in the DBA/2 mouse model, which is a well-established animal model for studying this particular endophenotype of schizophrenia.

- Animal Model: DBA/2 mice, which exhibit a naturally occurring deficit in auditory sensory gating.
- Procedure:
 - Anesthetize the mouse and place it in a stereotaxic frame.
 - Implant a recording electrode in the CA3 region of the hippocampus.
 - Deliver a paired-click auditory stimulus (two identical clicks separated by a 500 ms interval) to the mouse.
 - Record the hippocampal evoked potentials (P20-N40 waveforms) in response to both the conditioning (first) and testing (second) clicks.
 - Administer **JNJ-1930942** subcutaneously at doses of 2.5, 10, and 40 mg/kg.

- Record the auditory evoked potentials at regular intervals (e.g., every 5 minutes) for a duration of at least 95 minutes post-injection.
- Data Analysis: Calculate the T/C ratio by dividing the amplitude of the response to the testing click by the amplitude of the response to the conditioning click. A lower T/C ratio indicates improved sensory gating. Compare the T/C ratios at different time points and across different doses to the vehicle control.

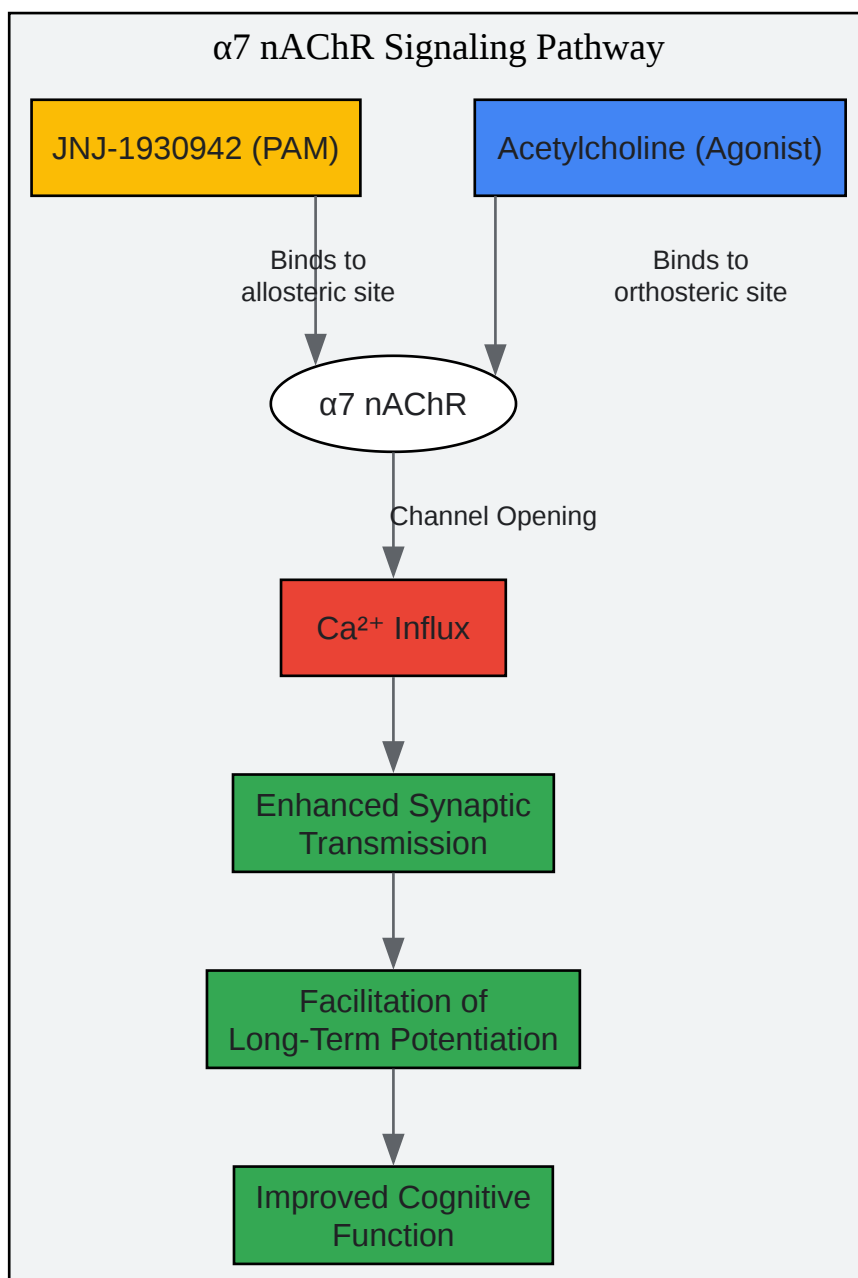
Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This protocol evaluates the effect of **JNJ-1930942** on synaptic plasticity in the hippocampus, a key neural substrate for learning and memory.

- Preparation: Prepare acute hippocampal slices from mice.
- Recording: Record field excitatory postsynaptic potentials (fEPSPs) from the dentate gyrus.
- Procedure:
 - Prepare 300-400 μm thick transverse hippocampal slices and allow them to recover in artificial cerebrospinal fluid (aCSF).
 - Transfer a slice to a recording chamber and perfuse with aCSF.
 - Place a stimulating electrode to activate the perforant path and a recording electrode in the dentate gyrus.
 - Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
 - Apply a weak theta-burst stimulation (TBS) protocol that is sub-threshold for inducing LTP under control conditions.
 - Perfuse the slice with aCSF containing **JNJ-1930942** (e.g., 1 μM) and repeat the weak TBS.
 - Continue recording fEPSPs for at least 60 minutes post-TBS to assess the induction and maintenance of LTP.

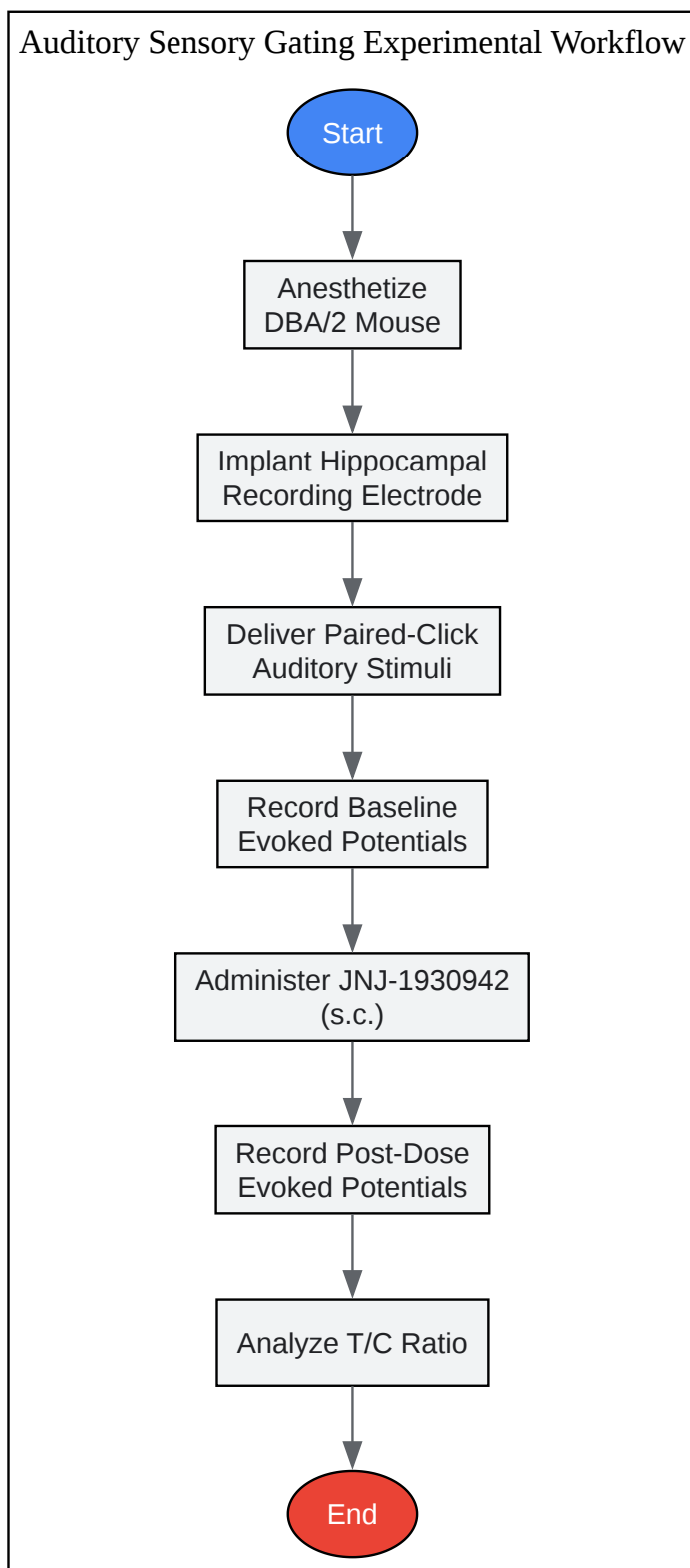
- Data Analysis: Measure the slope of the fEPSPs. Normalize the post-TBS fEPSP slopes to the pre-TBS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP. Compare the magnitude of LTP in the presence and absence of **JNJ-1930942**.

Visualizations



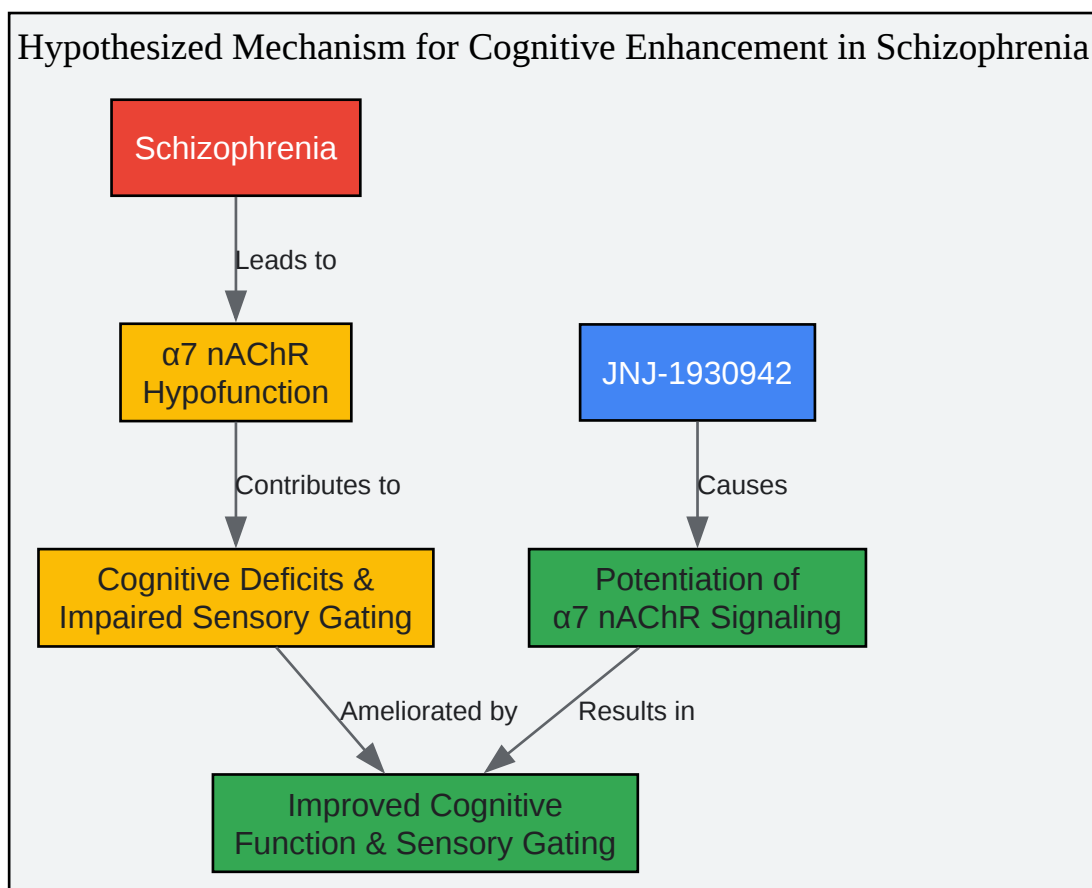
[Click to download full resolution via product page](#)

Caption: Signaling pathway of $\alpha 7$ nAChR potentiation by **JNJ-1930942**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for auditory sensory gating in DBA/2 mice.



[Click to download full resolution via product page](#)

Caption: Logical relationship of **JNJ-1930942**'s therapeutic hypothesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the $\alpha 7$ nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [JNJ-1930942: A Technical Guide for Schizophrenia Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608207#jnj-1930942-for-schizophrenia-research\]](https://www.benchchem.com/product/b608207#jnj-1930942-for-schizophrenia-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com